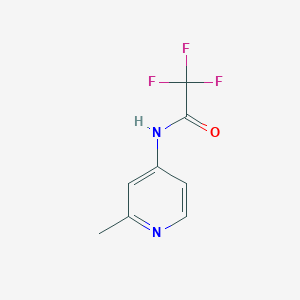

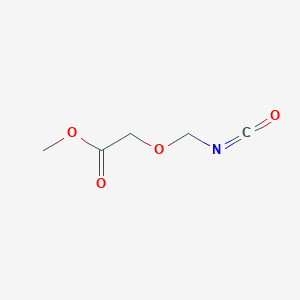

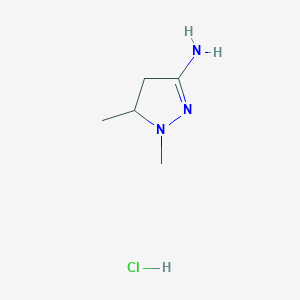

![molecular formula C12H14F3NO4S B1459276 2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid CAS No. 1858240-17-1](/img/structure/B1459276.png)

2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid

Descripción general

Descripción

2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid is a synthetic chemical compound . It is used as a reagent for the alkaline hydrolysis of sulfides and in analytical chemistry to monitor the presence of sulfide in environmental samples . It is also a derivative of Benzoic acid and a metabolite of Isoxaflutole, a herbicide used for the control of broadleaf and grass weeds in corn and sugarcane crops .

Molecular Structure Analysis

The molecular formula of this compound is C9H7F3O4S . It has a molecular weight of 268.21 . The InChI code for this compound is 1S/C9H7F3O4S/c1-17(15,16)7-4-5(9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.513 . The boiling point is 416.6ºC at 760 mmHg . The flash point is 205.7ºC . The vapor pressure is 1.1E-07mmHg at 25°C .Aplicaciones Científicas De Investigación

Analytical Chemistry

2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid: is utilized in analytical chemistry, particularly for the alkaline hydrolysis of sulfides . This process is crucial for breaking down sulfides in environmental samples, allowing for more accurate monitoring and assessment of pollutants. The compound’s ability to facilitate this reaction makes it an invaluable tool for environmental monitoring and compliance with safety regulations.

Medicine

In the medical field, derivatives of this compound have shown promise in regulating central inflammation . Its potential role as a peroxisome proliferator-activated receptor agonist suggests it could be used to control inflammatory processes in the brain, which is significant for treating neurodegenerative diseases and brain injuries.

Environmental Science

This compound’s application in environmental science overlaps with its use in analytical chemistry. It aids in the detection of sulfide contaminants in water and soil samples . This is essential for environmental protection agencies to monitor and manage the health of ecosystems.

Pharmacology

The pharmacological applications of this compound could be vast, ranging from its use as a reference standard in pharmaceutical testing to potential roles in drug synthesis. Its chemical stability and reactivity make it suitable for creating compounds with specific pharmacological activities.

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Suitable personal protective equipment should be worn, including approved mask/respirator, suitable gloves/gauntlets, and protective clothing. In case of accidental release, it is advised to mix with sand or similar inert absorbent material, sweep up and keep in a tightly closed container for disposal .

Mecanismo De Acción

Mode of Action

It is known that the compound contains a trifluoromethyl group, which is often used in pharmaceuticals and agrochemicals due to its ability to enhance the biological activity of compounds . The presence of a methylsulfonyl group also suggests potential reactivity with certain biological targets.

Biochemical Pathways

The compound’s potential to participate in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction, suggests it may influence various biochemical pathways .

Pharmacokinetics

The compound has a molecular weight of 268.21 g/mol , which may influence its absorption and distribution. It is recommended to store the compound in a sealed, dry environment at 2-8°C , suggesting that it may be sensitive to temperature and humidity.

Result of Action

Its potential reactivity with sulfides suggests it may have applications in analytical chemistry for monitoring the presence of sulfide in environmental samples .

Action Environment

Environmental factors such as temperature, humidity, and pH could potentially influence the action, efficacy, and stability of 2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid. As mentioned earlier, the compound should be stored in a sealed, dry environment at 2-8°C , indicating that it may be sensitive to these factors.

Propiedades

IUPAC Name |

2-[N-methylsulfonyl-4-(trifluoromethyl)anilino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO4S/c1-3-10(11(17)18)16(21(2,19)20)9-6-4-8(5-7-9)12(13,14)15/h4-7,10H,3H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGQWVOZEREBLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(C1=CC=C(C=C1)C(F)(F)F)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

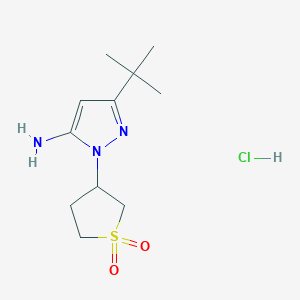

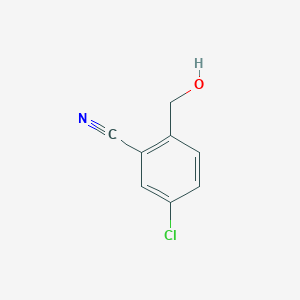

![3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459199.png)

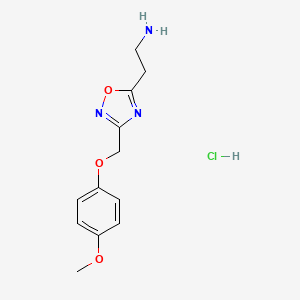

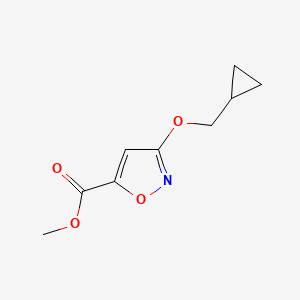

![3-[(2-Furylmethyl)sulfonyl]pyrrolidine](/img/structure/B1459206.png)

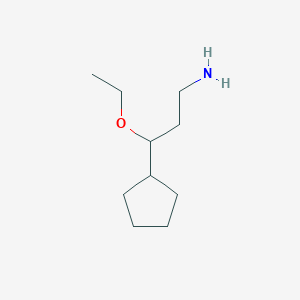

![1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459207.png)